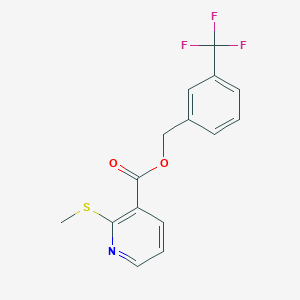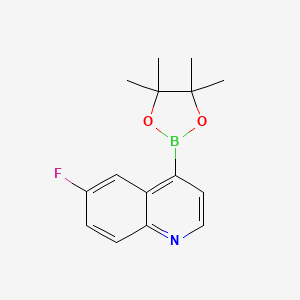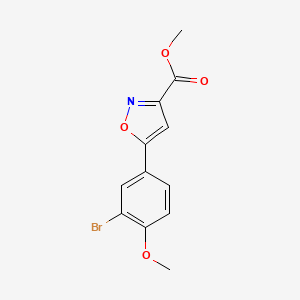
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the bromine and methoxy groups: The phenyl ring is functionalized with bromine and methoxy groups through electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group on the isoxazole ring is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: Contains a fluorine atom instead of bromine, which can alter its chemical properties and interactions.
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate:
Uniqueness
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination can enhance its reactivity and provide distinct biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H10BrNO4 |
|---|---|
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
methyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-10-4-3-7(5-8(10)13)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3 |
Clave InChI |
AOBZRUVLOOQWQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
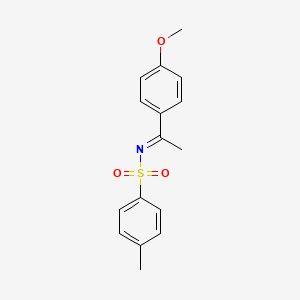
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)
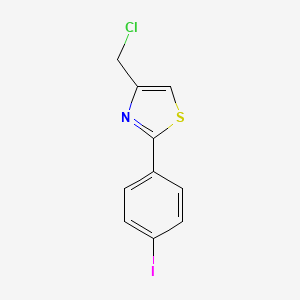
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
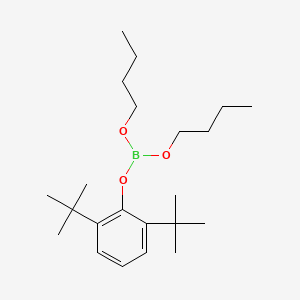
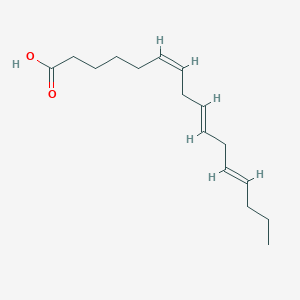
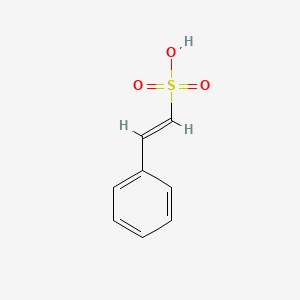
![N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13355684.png)


